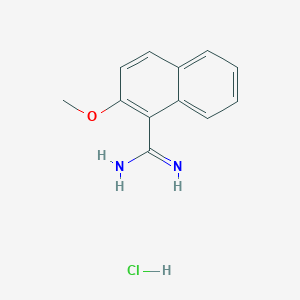

![molecular formula C13H17N3O B2842027 2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one CAS No. 73150-79-5](/img/structure/B2842027.png)

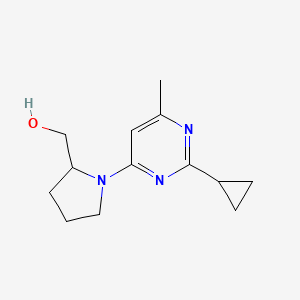

2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

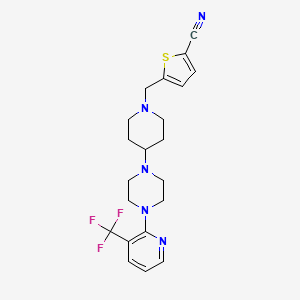

“2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one” is a chemical compound with the molecular formula C13H17N3O . It has an average mass of 231.294 Da and a monoisotopic mass of 231.137161 Da . It is a metabolite of the long-acting neuroleptic agent Fluspirilene .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C13H17N3O/c17-12-13(6-8-14-9-7-13)16(10-15-12)11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,15,17) . Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 231.2936 . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Ultrasound-assisted Synthesis

2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one derivatives have been constructed using ultrasound-assisted synthesis methods. This approach offers benefits such as environmental friendliness, energy efficiency, short reaction times, and greater selectivity under ambient conditions (Velupula et al., 2021).

Biological Activity at Opioid Receptors

Compounds derived from this compound have shown biological activity at various opioid receptors, including mu, delta, kappa, and opioid receptor like-1 (ORL-1) G-protein coupled receptors (Jordan et al., 2005).

Ligand for ORL1 (orphanin FQ/nociceptin) Receptor

Derivatives of this compound have been used in the discovery of high-affinity ligands for the human ORL1 receptor. These compounds exhibit selectivity versus opioid receptors and act as full agonists in biochemical assays (Röver et al., 2000).

Anti-Leukemic Activity

A specific derivative of this compound has been synthesized and found to exhibit cytotoxic potential against several human leukemia cell lines, indicating its potential use in anti-leukemic therapy (Guillon et al., 2020).

Potential Antipsychotic Agents

Certain this compound derivatives have been shown to have antipsychotic profiles in pharmacological test models, suggesting their potential use as antipsychotic agents (Wise et al., 1985).

Anxiolytic-like Properties

Some derivatives of this compound were found to exhibit anxiolytic-like effects in in vivo testing, indicating their potential application in treating anxiety disorders (Wichmann et al., 2000).

Dopamine D2 Receptor Radioligand

This compound derivatives have been developed as potential ligands for dopamine D2 receptors, important in the study of neuropsychiatric disorders (Waterhouse et al., 1998).

Tachykinin NK2 Receptor Antagonists

These compounds have shown NK2 receptor affinities, which could be relevant for conditions like asthma and bronchoconstriction (Smith et al., 1995).

Wirkmechanismus

Target of Action

The primary targets of 2-Phenyl-1,2,4-triazaspiro[4Similar compounds have been identified as selective dor agonists .

Mode of Action

The exact mode of action of 2-Phenyl-1,2,4-triazaspiro[4It’s known that dor agonists typically bind to and activate delta opioid receptors, leading to a variety of physiological responses such as analgesia .

Biochemical Pathways

The specific biochemical pathways affected by 2-Phenyl-1,2,4-triazaspiro[4Dor agonists generally modulate pain perception and response through the central nervous system .

Result of Action

The molecular and cellular effects of 2-Phenyl-1,2,4-triazaspiro[4Similar compounds have been reported to induce antinociceptive effects and convulsions .

Biochemische Analyse

Biochemical Properties

It is known to interact with certain enzymes and proteins

Cellular Effects

It is suggested that it may have some influence on cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2-phenyl-1,2,4-triazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c17-12-14-13(9-5-2-6-10-13)15-16(12)11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHVGNXZDRUBPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)NC(=O)N(N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

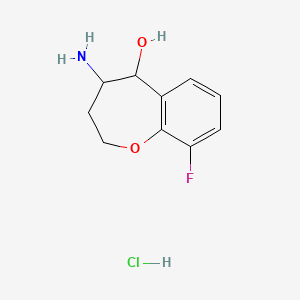

![(2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B2841948.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2841950.png)

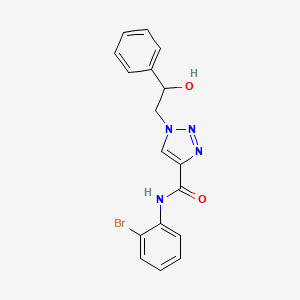

![N-(2,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2841951.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(morpholine-4-sulfonyl)-1,4'-bipiperidine](/img/structure/B2841957.png)

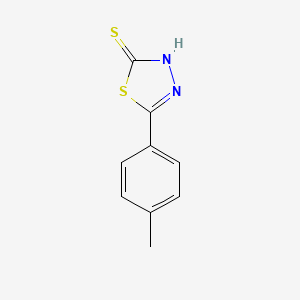

![4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenoxy]methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2841965.png)